molecular formula C8H15NO4 B555076 L-Aspartic acid 4-tert-butyl ester CAS No. 3057-74-7

L-Aspartic acid 4-tert-butyl ester

Cat. No. B555076
CAS RN: 3057-74-7
M. Wt: 189.21 g/mol
InChI Key: MXWMFBYWXMXRPD-YFKPBYRVSA-N
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Description

“L-Aspartic acid 4-tert-butyl ester” is a protected form of L-Aspartic acid . L-Aspartic acid is a nonessential amino acid that is used to biosynthesize other amino acids within the human body .


Synthesis Analysis

The synthesis of “L-Aspartic acid 4-tert-butyl ester” involves the reaction of aspartic acid with isobutene in the presence of anhydrous p-methyl benzenesulfonic acid . The reaction yields a mixture of Asp (OtBu) 2, Asp (OtBu), and Asp-OtBu .


Molecular Structure Analysis

The molecular structure of “L-Aspartic acid 4-tert-butyl ester” consists of an aspartic acid molecule with a tert-butyl ester group attached .


Chemical Reactions Analysis

“L-Aspartic acid 4-tert-butyl ester” is suitable for solution phase peptide synthesis . It is also used in the synthesis of a tetrapeptide labelled with Carbon-13 .


Physical And Chemical Properties Analysis

“L-Aspartic acid 4-tert-butyl ester” has a molecular weight of 189.21 g/mol . Its empirical formula is C8H15NO4 . It has an optical activity of [α]20/D −9±2°, c = 2% in methanol: water (4:1) .

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Heterocyclic Substituted α-Amino Acids : Utilizing L-aspartic acid, researchers synthesized a series of novel heterocyclic substituted α-amino acids. These were derived using alkynyl ketone functionality and led to the generation of compounds like pyridines, pyrazolines, isoxazoles, and triazoles in moderate to excellent yields (Adlington et al., 2000).

  • Synthesis of ω-tert-Butyl Esters of Fmoc-Aspartic and Fmoc-Glutamic Acids : Researchers developed a simple and convenient synthesis method for ω-tert-butyl esters of aspartic and glutamic acids. This novel two-step, one-pot procedure resulted in moderate yields of these compounds, highlighting their practical utility in chemical synthesis (Lajoie et al., 1990).

  • Creation of Stable-Isotope Labeled Metabolites of Phytohormones : In the study of plant growth and development, researchers used L-aspartic acid to create labeled forms of indole-3-acetic acid conjugates. This highlights the role of L-aspartic acid derivatives in the study of plant hormones and their regulatory mechanisms (Ilić et al., 1997).

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Leveraging L-aspartic acid β-tert-butyl ester, researchers achieved an efficient asymmetric synthesis of conformationally constrained piperidinedicarboxylic acid derivatives. These compounds have potential applications in various fields, including pharmaceuticals (Zhuo et al., 2007).

  • Controlled Aggregation Properties in Material Chemistry : A study explored the self-assembled structures formed by modified amino acids like L-aspartic acid 4-tert-butyl ester. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

  • Synthesis and Helical Conformation of Poly(N‐propargylamides) : Researchers synthesized aspartic acid-based novel poly(N-propargylamides) and studied their helical structures, revealing applications in material sciences and polymer technology (Zhao et al., 2005).

Safety And Hazards

“L-Aspartic acid 4-tert-butyl ester” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184656
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid 4-tert-butyl ester

CAS RN

3057-74-7
Record name 4-(1,1-Dimethylethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3057-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-Aspartic acid 4-tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Yamada, D Hashizume, T Shimizu - … Crystallographica Section E …, 2009 - scripts.iucr.org
The bond distances and bond angles of the title compound, C23H25NO6, are consistent with values typically found for fluoren-9-ylmethoxycarbonyl-protected amino acids. The …
Number of citations: 2 scripts.iucr.org
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
R Zhang, Y Yuan, J Liang, RTK Kwok… - … Applied Materials & …, 2014 - ACS Publications
Fluorogens with aggregation-induced emission (AIE) characteristics are attracting intense research interest, and an AIE–peptide conjugate strategy has been reported for developing …
Number of citations: 42 pubs.acs.org
SP Pydi, T Sobotkiewicz, R Billakanti, RP Bhullar… - Journal of Biological …, 2014 - ASBMB
In humans, the 25 bitter taste receptors (T2Rs) are activated by hundreds of structurally diverse bitter compounds. However, only five antagonists or bitter blockers are known. In this …
Number of citations: 95 www.jbc.org
V Dolgun - 2017 - open.metu.edu.tr
… 113 mg (0.275 mmol) of Fmoc-L-aspartic acid 4-tert-butyl ester, 145 mg (0.275 mmol) of N(in)-Boc-Nα-Fmoc-L-tryptophan and 50 mg (0.20 mmol) of [2.2] paracyclophane-2-carboxylic …
Number of citations: 2 open.metu.edu.tr
L Henry - 2012 - ora.ox.ac.uk
Organic chemistry is a valuable tool for studying enzyme mechanisms. Upon incubation with a specific enzyme, synthetic substrate analogues labeled with heavy atoms or carrying …
Number of citations: 3 ora.ox.ac.uk
M Pettersson, M Quant, J Min, L Iconaru, RW Kriwacki… - PLoS one, 2015 - journals.plos.org
… Compound 20S was synthesised using Boc-L-aspartic acid 4-tert-butyl ester as the starting material. To avoid hydrolysis of the tert-butyl ester during Boc-deprotection, TFA in dry DCM …
Number of citations: 18 journals.plos.org
MG Dowgiallo, BC Miller, M Kassu, KP Smith… - Chemical …, 2022 - pubs.rsc.org
… Commercially available N-Cbz-L-aspartic acid 4-tert-butyl ester 5 was treated with carbonyl diimidazole producing an activated anhydride that reacted smoothly with a solution of excess …
Number of citations: 3 pubs.rsc.org
P Coghi, JPL Ng, O Kadioglu, BYK Law, AC Qiu… - European Journal of …, 2021 - Elsevier
… The initial starting materials (N-Fmoc-l-aspartic acid α-tert-butyl ester, N-Fmoc-l-glutamic acid α-tert-butyl ester and N-Fmoc-l-aspartic acid 4-tert-butyl ester) were first coupled with l-…
Number of citations: 12 www.sciencedirect.com
S Chambon, S Talano, C Millois, L Dumais, R Pierre… - Tetrahedron, 2018 - Elsevier
… Step 1: To a cooled (4 C) solution of l-aspartic acid 4-tert-butyl ester (25.0 g, 132.1 mmol) in THF/H 2 O (80 mL/240 mL) were added sodium bicarbonate (44.4 g, 528.5 mmol) and allyl …
Number of citations: 4 www.sciencedirect.com

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